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molecular formula C11H21NO3 B567657 Tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate CAS No. 1263506-20-2

Tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate

Cat. No. B567657
M. Wt: 215.293
InChI Key: OMMHAHKCMUUEOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546375B2

Procedure details

tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate (0.31 g, 1.44 mmol, see WO 2009132986) was dissolved in HCl in methanol (1.25M, 3.5 mL, 4.32 mmol). The reaction mixture was stirred at RT overnight and then the mixture was evaporated. Ethanol was added and the mixture was again evaporated to afford 243 mg. The crude product was used in the next step without further purification.
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1([CH3:15])[CH2:7][CH2:6][N:5](C(OC(C)(C)C)=O)[CH2:4]1.CO.[ClH:18]>>[ClH:18].[CH3:15][C:3]1([CH2:2][OH:1])[CH2:7][CH2:6][NH:5][CH2:4]1 |f:3.4|

Inputs

Step One
Name
Quantity
0.31 g
Type
reactant
Smiles
OCC1(CN(CC1)C(=O)OC(C)(C)C)C
Name
Quantity
3.5 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was evaporated
ADDITION
Type
ADDITION
Details
Ethanol was added
CUSTOM
Type
CUSTOM
Details
the mixture was again evaporated
CUSTOM
Type
CUSTOM
Details
to afford 243 mg
CUSTOM
Type
CUSTOM
Details
The crude product was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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